The synthesis of AS601245 involves several key steps that utilize standard organic chemistry techniques. The initial phase includes the preparation of 2,4-dichloropyrimidine, which is then coupled with boronate esters or commercially available boronic acids through Suzuki coupling reactions. This step is crucial for forming biaryl intermediates. Subsequent reactions involve coupling with substituted anilines under controlled conditions, either in aqueous ethoxyethanol at elevated temperatures or in anhydrous solvents .
AS601245 has a complex molecular structure characterized by its specific arrangement of atoms that facilitates its interaction with JNK. The molecular formula is CHClNO, and it possesses a molecular weight of approximately 275.72 g/mol. The structure includes a pyrimidine ring fused with an aniline moiety, which is essential for its inhibitory activity against JNK.
The three-dimensional structure of AS601245 has been elucidated using X-ray crystallography, revealing insights into its binding conformation within the JNK active site .
AS601245 undergoes specific chemical reactions that are pivotal to its mechanism of action as a JNK inhibitor. The compound primarily acts by competing with ATP for binding to the JNK active site, thereby inhibiting its phosphorylation activity on substrates like c-Jun.
This mechanism highlights the potential therapeutic applications of AS601245 in diseases where JNK-mediated signaling contributes to pathogenesis.
The mechanism of action of AS601245 revolves around its ability to inhibit the JNK signaling pathway. By binding to the ATP-binding site of JNK, AS601245 prevents the phosphorylation of downstream targets involved in inflammatory responses and cell survival pathways.
This mechanism underlies its potential use in treating conditions characterized by excessive inflammation or cellular stress responses.
AS601245 exhibits several physical and chemical properties that are relevant to its functionality as a pharmacological agent.
These properties are essential for understanding how AS601245 can be effectively utilized in laboratory settings and potential therapeutic applications.
AS601245 is primarily used in scientific research focused on understanding the role of JNK in various diseases. Its applications include:
AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl) acetonitrile) is a potent ATP-competitive inhibitor of all three c-Jun N-terminal kinase isoforms (c-Jun N-terminal kinase 1, c-Jun N-terminal kinase 2, c-Jun N-terminal kinase 3). Its selectivity arises from differential interactions with residues in the ATP-binding pocket. Biochemical assays reveal distinct half-maximal inhibitory concentration (IC50) values: 70 nM for c-Jun N-terminal kinase 3, 150 nM for c-Jun N-terminal kinase 1, and 220 nM for c-Jun N-terminal kinase 2 [1] [4]. This gradient (c-Jun N-terminal kinase 3 > c-Jun N-terminal kinase 1 > c-Jun N-terminal kinase 2) is attributed to amino acid variations in hydrophobic regions near the catalytic site. Specifically:
Crystallographic analyses confirm AS601245 occupies the ATP-binding cleft, forming hydrogen bonds with the hinge region (Met108 and Gly110 in c-Jun N-terminal kinase 3) and electrostatic interactions with conserved catalytic lysine residues. This ATP-competitive mechanism directly impedes kinase phosphorylation of substrates [4] [6].
Table 1: Isoform-Specific Inhibition Profiles of AS601245
c-Jun N-terminal Kinase Isoform | IC50 (nM) | Key Structural Determinants |
---|---|---|
c-Jun N-terminal Kinase 3 | 70 | Leu144 (hydrophobic pocket I) |
c-Jun N-terminal Kinase 1 | 150 | Ile106 (reduced hydrophobic affinity) |
c-Jun N-terminal Kinase 2 | 220 | Val54 (shallower hydrophobic pocket) |
AS601245 suppresses the c-Jun N-terminal kinase pathway by inhibiting the phosphorylation of its primary nuclear substrate, c-Jun (at Ser73). This prevents the formation of activator protein 1 (AP-1) transcription complexes, which regulate genes involved in apoptosis, inflammation, and stress responses [3] [6]. Key downstream consequences include:
Table 2: Functional Consequences of AS601245-Mediated c-Jun N-terminal Kinase Pathway Inhibition
Biological Process | Effect of AS601245 | Key Downstream Targets |
---|---|---|
Apoptosis | ↓ Caspase 3/7 activity; ↓ cytochrome c release | Bcl-2, Bax, caspase 9 |
Inflammation | ↓ Tumor necrosis factor alpha synthesis | Tumor necrosis factor alpha, interleukin-6 |
Neuronal Structural Integrity | ↓ Axonal degeneration; ↓ astrocyte activation | Neurofilaments, glial fibrillary acidic protein |
AS601245 demonstrates high selectivity for c-Jun N-terminal kinases over related kinases:
AS601245 operates exclusively via catalytic site competition, not allosteric modulation:
This catalytic mechanism enables rapid, reversible inhibition but poses challenges for achieving absolute isoform specificity. Future designs may exploit exosites (e.g., the c-Jun-docking site) for enhanced selectivity [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4